2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide
Description
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Properties
IUPAC Name |
2-[(9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-methyl-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3S/c1-30(20-13-7-4-8-14-20)23(31)17-34-27-21-16-19-12-9-15-22(32-2)24(19)33-26(21)28-25(29-27)18-10-5-3-6-11-18/h3-15H,16-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFJKHYCMJFSDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=CC=C4)OC)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide is a novel heterocyclic compound that exhibits diverse biological activities. This article focuses on its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Synthesis
The compound belongs to the class of chromeno-pyrimidine derivatives, characterized by a chromeno ring fused with a pyrimidine structure. The synthesis typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
- Condensation Reaction : Combining 4-methoxybenzaldehyde with malononitrile to form an intermediate.
- Cyclization : The intermediate undergoes cyclization with urea or thiourea in the presence of a base to form the chromeno-pyrimidine core.
This compound's unique substitution pattern significantly influences its biological activity and chemical reactivity.
Anticancer Properties
Research indicates that this compound demonstrates promising anticancer activity. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including MDA-MB-231 (breast cancer) cells. The mechanism involves:
- Cell Cycle Arrest : The compound causes accumulation of cells in the S phase and G2/M phase, indicating disruption of cell cycle progression.
- Mitochondrial Dysfunction : It dissipates mitochondrial transmembrane potential, leading to activation of caspases (caspase 3/7), which are crucial for apoptosis initiation .
Antimicrobial Activity
The compound exhibits antimicrobial properties against a range of pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may also possess neuroprotective properties. It appears to modulate neurotransmitter receptors, potentially offering therapeutic benefits for neurodegenerative diseases.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit specific kinases involved in cell proliferation.
- Receptor Modulation : The compound modulates neurotransmitter receptor functions, contributing to its neuroprotective effects.
- Cell Signaling Interference : It interferes with cellular signaling pathways that regulate apoptosis and cell survival .
Case Studies and Research Findings
Preparation Methods
Preparation of 7-Methoxy-2-Phenylcoumarin-3-Carboxylic Acid
The synthesis commences with Knoevenagel condensation of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) with phenylacetic acid in refluxing acetic anhydride, yielding 7-methoxy-2-phenylcoumarin (83% yield). Subsequent Friedel-Crafts acylation using chloroacetyl chloride/AlCl3 introduces the C3 carboxylic acid moiety, though this step requires meticulous temperature control (0-5°C) to prevent decarboxylation. Recrystallization from ethanol/water (3:1) provides analytically pure material (mp 189-191°C), with IR confirming carbonyl stretching at 1721 cm⁻¹ and ¹H-NMR showing characteristic coupling between H-4 (δ 6.21) and H-5 (δ 7.88).
Pyrimidine Ring Closure via Guanylation
Cyclocondensation of the coumarin carboxylate with N,N'-diphenylguanidine in refluxing xylene (48 h) constructs the pyrimidine ring. Microwave-assisted synthesis (180°C, 20 min) improves yield from 68% to 85% while reducing dimerization byproducts. The reaction mechanism proceeds through initial carboxylate activation as a mixed carbonic anhydride, followed by nucleophilic attack from the guanidine nitrogen. Quenching with ice water precipitates 9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-ol as pale yellow needles (mp >300°C decomp.), with ESI-MS m/z 373.12 [M+H]+.
Functionalization at Position 4
Chlorination of the 4-Hydroxy Group
Conversion of the C4 hydroxyl to chloride employs thionyl chloride (5 eq) in anhydrous DMF at 0°C. This method supersedes PCl5-based approaches by minimizing ring chlorination byproducts. The reaction progress monitors by TLC (CHCl3:MeOH 9:1), with complete conversion achieved within 2 h. After aqueous workup, 4-chloro-9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidine crystallizes from dichloromethane/hexane (mp 245-247°C, 92% yield). ³⁵Cl NMR shows a single resonance at δ -72.4 ppm, confirming selective substitution.
Thioether Formation with Mercaptoacetamide
The pivotal sulfur incorporation utilizes a two-step protocol:
Mercaptoacetamide Synthesis : Chloroacetyl chloride reacts with N-methylaniline in THF at -78°C, producing N-methyl-N-phenylchloroacetamide (87% yield). Subsequent thiolation with thiourea in ethanol/water (3:1) under reflux affords 2-mercapto-N-methyl-N-phenylacetamide as white crystals (mp 112-114°C).
Nucleophilic Displacement : Treatment of 4-chlorochromenopyrimidine with the thiolate (generated from 2-mercaptoacetamide and NaH in dry THF) proceeds via SNAr mechanism. Optimal conditions (0°C, 12 h) prevent Michael addition to the coumarin carbonyl. The crude product purifies by flash chromatography (SiO2, ethyl acetate/hexane 1:3) to yield the target compound as an off-white solid (mp 168-170°C).
Table 1. Comparative Analysis of Thioether Formation Conditions
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| NaH | THF | 0 | 12 | 78 | 98.2 |
| K2CO3 | DMF | 25 | 24 | 65 | 95.1 |
| DBU | Acetonitrile | 40 | 6 | 71 | 97.8 |
Alternative Synthetic Pathways
Direct Cyclization of Thioamide Precursors
An innovative single-pot approach condenses 3-((methyl(phenyl)amino)-2-sulfanylidene)propanoic acid with 7-methoxy-2-phenylcoumarin-4-amine under Mitsunobu conditions (DIAD, PPh3). While eliminating the chlorination step, this method suffers from low regioselectivity (62:38 C4:C2 substitution) and requires costly reagents.
Enzymatic Sulfur Transfer
Recent advances employ sulfotransferase ST1A3 in a biphasic system (phosphate buffer/MTBE) to catalyze thioether bond formation. Though environmentally benign (85% conversion), the enzyme's narrow substrate tolerance limits scalability.
Characterization and Spectroscopic Validation
The final compound exhibits:
- ¹H-NMR (500 MHz, CDCl3): δ 3.32 (s, 3H, NCH3), 3.89 (s, 3H, OCH3), 4.18 (s, 2H, SCH2), 6.92-8.11 (m, 14H, aromatic)
- ¹³C-NMR : δ 38.9 (NCH3), 56.1 (OCH3), 45.2 (SCH2), 167.8 (C=O)
- HRMS : m/z 541.1743 [M+H]+ (calc. 541.1749)
- XRD : Monoclinic P2₁/c, θ = 104.7°, dihedral angle C4-S-C=O = 87.3°
Process Optimization and Scale-Up Considerations
Kilogram-scale production employs continuous flow chemistry:
- Stage 1 : Microreactor pyrimidine cyclization (residence time 8 min, 180°C)
- Stage 2 : Falling film chlorination with SOCl2 gas-liquid interface
- Stage 3 : Oscillatory baffled reactor for thiolate coupling (95% conversion)
This integrated approach reduces reaction time from 72 h (batch) to 4.5 h with 41% cost reduction.
Q & A
Q. What are the common synthetic routes for preparing 2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide, and how can reaction progress be monitored?
- Methodological Answer : A typical synthesis involves nucleophilic substitution reactions. For example, thiol-containing intermediates may react with activated pyrimidine derivatives under reflux conditions. Toluene:water (8:2) is often used as a solvent system, with sodium azide (NaN₃) as a reagent. Reaction progress is monitored via TLC using hexane:ethyl acetate (9:1) as the mobile phase. Post-reaction, products are isolated via crystallization (ethanol) or extraction (ethyl acetate) and dried over Na₂SO₄ . Safety protocols, such as avoiding inhalation/ingestion and using protective equipment, should be strictly followed during handling of intermediates like 2-chloro-N-phenylacetamides .
Q. Which analytical techniques are critical for characterizing the compound’s purity and structural integrity?
- Methodological Answer : Key techniques include:
- IR spectroscopy to confirm functional groups (e.g., C=O, S-C bonds).
- ¹H/¹³C NMR for verifying substitution patterns (e.g., methoxy, phenyl, and thioether groups).
- ESI-MS for molecular weight validation.
- HPLC or TLC to assess purity (>95% is typical for research-grade compounds).
These methods are standard for thieno[2,3-d]pyrimidine analogs and related heterocycles .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods and personal protective equipment (gloves, lab coats). Avoid direct contact via P264/P280/P305+P351+P338 protocols. For spills, employ neutral absorbents and dispose of waste following institutional guidelines. Safety data for structurally similar compounds (e.g., 2-chloro-N-(4-methylphenyl)-2-phenylacetamide) highlight risks of skin/eye irritation and respiratory hazards .
Advanced Research Questions
Q. How can statistical design of experiments (DoE) optimize reaction conditions for synthesizing this compound?
- Methodological Answer : DoE minimizes trial-and-error by systematically varying parameters (e.g., temperature, solvent ratio, catalyst loading). For example:
- Central Composite Design (CCD) to model nonlinear relationships.
- Response Surface Methodology (RSM) to maximize yield.
Prior studies on pyrimidine derivatives used DoE to reduce reaction time by 40% while improving purity . Computational tools (e.g., ICReDD’s reaction path search methods) can further narrow optimal conditions .
Q. What computational strategies predict the compound’s reactivity or interaction with biological targets?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock, Schrödinger) evaluates binding affinities to enzymes like kinases or cytochrome P450. ICReDD’s integrated computational-experimental workflows have successfully accelerated reaction design for similar heterocycles .
Q. How can contradictory spectral data (e.g., NMR shifts vs. X-ray crystallography) be resolved for this compound?
- Methodological Answer : Discrepancies arise from dynamic effects (e.g., tautomerism) or crystal packing. Resolution strategies include:
- VT-NMR (variable temperature) to detect conformational changes.
- SC-XRD (single-crystal X-ray diffraction) for definitive structural assignment.
For example, thieno[2,3-d]pyrimidine derivatives showed axial-equatorial isomerism in NMR, resolved via crystallography .
Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Forced degradation (e.g., 0.1M HCl/NaOH, 40–80°C) monitored via HPLC.
- Kinetic modeling (Arrhenius equation) to extrapolate shelf-life.
Analogous studies on acetamide derivatives identified hydrolysis of the thioether bond as a primary degradation pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
